Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate
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Overview
Description
Preparation Methods
The synthesis of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves several steps. One common synthetic route includes the reaction of benzylamine with ethyl acrylate under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate can be compared with similar compounds such as:
- Ethyl 2-[benzyl(3-ethoxy-3-oxopropyl)amino]propanoate
- (alpha-ethoxycarbonylethyl)-beta-ethoxycarbonylethylbenzylamine
- 3-[Benzyl[1-(ethoxycarbonyl)ethyl]amino]propionic acid ethyl ester
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and utility in various research fields.
Biological Activity
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H25NO4 and a molecular weight of 307.38 g/mol. The compound features an ethyl ester group, a benzyl moiety, and an amino group, which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of propionic acid with ethanol in the presence of a strong acid catalyst, followed by the reaction with benzylamine and ethyl chloroformate under controlled conditions. This process allows for high yield and purity, essential for subsequent biological evaluations.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The benzyl group enhances hydrophobic interactions with proteins, while the ethoxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and receptor binding, leading to various physiological effects.
Antitumor Activity
Recent studies have investigated the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human renal adenocarcinoma (ACHN). The compound was shown to induce apoptosis in these cells in a dose-dependent manner, suggesting its potential as a therapeutic agent against cancer .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it has been observed to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound's interaction with enzymes has been a focal point of research. It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antitumor and anti-inflammatory effects. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Case Studies and Research Findings
A summary of key research findings related to this compound is presented below:
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 2-[benzyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C17H25NO4/c1-4-21-16(19)11-12-18(14(3)17(20)22-5-2)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
InChI Key |
HLAPXDOWOOBGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)C(C)C(=O)OCC |
Origin of Product |
United States |
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